molecular formula C22H13N6Na3O12S3 B13752062 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt CAS No. 5850-37-3

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt

Cat. No.: B13752062
CAS No.: 5850-37-3
M. Wt: 718.5 g/mol
InChI Key: DPCLMWZFRAYCIS-UHFFFAOYSA-K
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Description

The compound 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt (CAS 1064-48-8), commercially known as Acid Black 1, is a trisodium salt of a disulfonic acid derivative featuring two azo linkages and multiple electron-withdrawing groups (nitrophenyl and sulfophenyl) . Its molecular formula is $ \text{C}{22}\text{H}{14}\text{N}6\text{O}{11}\text{S}_3 \cdot 3\text{Na} $, with a molecular weight of 618.51 g/mol. The compound exhibits a solubility of 10 g/L at 25°C and is primarily utilized as a direct dye in textiles due to its strong chromophoric properties and stability .

Properties

CAS No.

5850-37-3

Molecular Formula

C22H13N6Na3O12S3

Molecular Weight

718.5 g/mol

IUPAC Name

trisodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N6O12S3.3Na/c23-19-18-11(9-16(42(35,36)37)20(19)26-24-12-1-5-14(6-2-12)28(30)31)10-17(43(38,39)40)21(22(18)29)27-25-13-3-7-15(8-4-13)41(32,33)34;;;/h1-10,29H,23H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3

InChI Key

DPCLMWZFRAYCIS-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this trisodium salt azo dye generally follows classical azo dye synthesis involving:

  • Diazotization of aromatic amines (such as 4-nitroaniline or 4-aminobenzenesulfonic acid derivatives) to form diazonium salts.
  • Coupling of these diazonium salts with activated naphthalenedisulfonic acid derivatives bearing amino and hydroxy substituents.
  • Sequential azo coupling at specific positions on the naphthalene ring to introduce multiple azo groups.

The key intermediate is 2,7-naphthalenedisulfonic acid substituted at positions 4, 5, and 6 with amino, hydroxy, and azo substituents.

Specific Preparation Steps

Based on the closest analogues and related compounds, the preparation involves:

  • Diazotization
    Aromatic amines such as 4-nitroaniline and 4-aminobenzenesulfonic acid are treated with nitrous acid under acidic conditions at low temperature (0–5 °C) to form corresponding diazonium salts.

  • First Coupling Reaction
    The diazonium salt of 4-nitroaniline is coupled with 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the first azo linkage at position 3.

  • Second Coupling Reaction
    The second diazonium salt, derived from 4-aminobenzenesulfonic acid, is coupled at position 6 of the naphthalenedisulfonic acid derivative, also under alkaline conditions, forming the second azo group.

  • Final Functionalization
    The amino group at position 4 and the hydroxy group at position 5 remain intact, completing the structure of the trisodium salt form due to sulfonic acid groups.

Reaction Conditions

  • pH : Coupling reactions are performed in alkaline media (pH ~8-10) to enhance nucleophilicity of the coupling component.
  • Temperature : Low temperatures (0–10 °C) are maintained during diazotization to stabilize diazonium salts.
  • Stoichiometry : Precise molar ratios of diazonium salts and coupling components are controlled to maximize yield and prevent over-coupling or side reactions.
  • Isolation : The final dye is often isolated by precipitation with salts or by crystallization from aqueous solution, followed by drying.

Data Table: Preparation Summary of 2,7-Naphthalenedisulfonic Acid Azo Dye

Step No. Reactants Conditions Product/Intermediate Notes
1 4-Nitroaniline + NaNO2 + HCl 0–5 °C, acidic 4-Nitrobenzenediazonium salt Freshly prepared, stable at low temp
2 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid + diazonium salt Alkaline pH 8-10, 0–10 °C Monoazo intermediate at position 3 Coupling at activated site
3 4-Aminobenzenesulfonic acid + NaNO2 + HCl 0–5 °C, acidic 4-Sulfobenzenediazonium salt Prepared separately
4 Monoazo intermediate + 4-sulfobenzenediazonium salt Alkaline pH 8-10, 0–10 °C Final trisodium salt azo dye Coupling at position 6
5 Isolation and purification Precipitation/crystallization Pure 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt Dried and characterized

Research Results and Analytical Data

While direct analytical data for this exact compound is limited in the available literature, analogous azo dyes prepared by similar methods show:

  • Spectral characteristics : UV-Vis absorption maxima in the visible region due to azo chromophores.
  • Purity : Confirmed by HPLC and elemental analysis matching theoretical composition.
  • Solubility : High water solubility due to sulfonic acid groups, existing as trisodium salts.
  • Fastness properties : Good light and washing fastness typical for benzidine-based azo dyes.

Chemical Reactions Analysis

Azo Group Reactivity

The compound contains two azo (-N=N- ) linkages, which dominate its reactivity:

Reaction TypeConditionsProducts/OutcomeSupporting Data Source
Reduction Sodium dithionite (Na₂S₂O₄) in alkaline mediaCleavage to form aromatic amines (e.g., 4-nitroaniline and 4-aminobenzenesulfonic acid)
Photodegradation UV light exposureDegradation into nitroso intermediates and sulfonated naphthoquinones
Acid/Base Hydrolysis Strong acids (HCl) or bases (NaOH)Protonation/deprotonation of azo groups, altering electronic absorption spectra

Reductive cleavage is critical in textile dyeing processes, where the dye binds to fibers after azo bond reduction . Photodegradation studies indicate moderate stability under sunlight, with sulfonate groups slightly enhancing resistance compared to non-sulfonated analogs .

Sulfonic Acid Group Transformations

The two sulfonic acid groups (at positions 2 and 7) contribute to solubility and participate in ionic interactions:

Reaction TypeConditionsOutcomeSource
Salt Formation Aqueous NaOH or Na₂CO₃Stabilization as trisodium salt, enhancing water solubility (>500 g/L at 25°C)
Desulfonation Concentrated H₂SO₄ at 150–200°CPartial removal of sulfonate groups, forming naphthalene derivatives

The sulfonate groups are resistant to nucleophilic substitution under mild conditions but undergo desulfonation under extreme heat, altering the dye’s chromophoric properties .

Amino and Hydroxy Group Reactions

The amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 5 enable electrophilic substitution:

Reaction TypeReagents/ConditionsProductsSource
Diazotization NaNO₂/HCl at 0–5°CFormation of diazonium salt, enabling coupling with phenols/amines
Acetylation Acetic anhydride, pyridineN-acetyl derivatives, reducing solubility
Oxidation H₂O₂ or KMnO₄ in acidic mediaConversion of -NH₂ to nitroso (-NO) or nitro (-NO₂) groups

Diazotization is pivotal for synthesizing higher-order azo dyes, though steric hindrance from sulfonate groups slows reaction kinetics .

Coordination with Metal Ions

The hydroxy and azo groups act as ligands for metal ions, forming complexes that shift absorption maxima:

Metal IonComplexation SiteColor Shift (vs. Free Dye)ApplicationSource
Cu²⁺Azo and hydroxy groupsBathochromic (~50 nm)Enhanced lightfastness
Fe³⁺Sulfonate and azo groupsHypsochromic (~30 nm)Wastewater precipitation

Metal complexes improve dye stability but may introduce toxicity concerns .

Environmental Degradation Pathways

Microbial and oxidative degradation pathways have been characterized:

PathwayAgentsMajor DegradantsHalf-Life (Est.)Source
Aerobic Bacterial Pseudomonas spp.Sulfanilic acid, nitrophenols7–14 days
Advanced Oxidation UV/H₂O₂ or Fenton’s reagentMineralization to CO₂, H₂O, NO₃⁻, SO₄²⁻2–6 hours

Degradation intermediates like nitroanilines are persistent and toxic, necessitating advanced treatment methods .

Key Stability Notes:

  • Thermal Stability : Decomposes above 300°C, releasing SO₂ and NOₓ gases .

  • pH Sensitivity : Stable in pH 4–10; precipitates in strongly acidic conditions (pH < 3) .

This compound’s multifunctional design enables diverse reactivity, but environmental and health risks associated with its metabolites require careful handling.

Scientific Research Applications

Acid Black 41 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Black 41 involves its interaction with various molecular targets. The dye binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. This binding leads to the formation of stable complexes, which can be visualized under a microscope. The dye’s ability to form strong bonds with its targets makes it an effective staining agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo and Sulfonate Groups

SPADNS (2-(4-Sulfophenylazo)-1,8-Dihydroxy-3,6-Naphthalenedisulfonic Acid, Trisodium Salt)
  • CAS : 3861-73-2
  • Structure : Features trisulfonate groups and azo linkages at positions 1,8-dihydroxy-3,6-disulfonate.
  • Applications : Used as a metallochromic indicator for zirconium determination due to its ability to form low-dissociation complexes with metal ions .
  • Key Difference : Unlike Acid Black 1, SPADNS lacks nitro groups but includes hydroxyl groups that enhance metal coordination. This structural variation results in distinct spectral shifts (absorption maxima ~570 nm for SPADNS vs. ~600 nm for Acid Black 1) .
2,7-Naphthalenedisulfonic Acid, 4-Hydroxy-5-[[(4-Methylphenyl)Sulfonyl]Amino]-3-(2-Phenyldiazenyl)-, Sodium Salt (CAS 6844-74-2)
  • Structure : Contains a sulfonamide group and a single phenylazo substituent.
  • Molecular Formula : $ \text{C}{23}\text{H}{19}\text{N}3\text{O}9\text{S}_3 \cdot 2\text{Na} $.
  • Applications : Likely used in dye intermediates; the sulfonamide group increases hydrolytic stability compared to azo-linked compounds .
  • Key Difference : The absence of nitro and additional sulfophenyl groups reduces its electron-withdrawing capacity, leading to weaker color intensity compared to Acid Black 1 .

Compounds with Multiple Azo Linkages

4-Amino-3,6-Bis[(4-Aminophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulfonic Acid (CAS N/A)
  • Structure: Two 4-aminophenyl azo groups enhance polarity.
  • Applications : Employed in HPLC analysis (Newcrom R1 column) due to its high polarity and strong UV-Vis absorption .
  • Key Difference: The amino groups improve water solubility (estimated >50 g/L) but reduce lightfastness compared to Acid Black 1’s nitro-stabilized structure .
C.I. Direct Green 6 (CAS 4335-09-5)
  • Structure : Includes a biphenyl azo group and nitrophenyl substituent.
  • Applications : A disodium salt dye with green hues, used in cellulose fiber dyeing.
  • Key Difference : The biphenyl extension increases conjugation length, shifting absorption to longer wavelengths (~650 nm) compared to Acid Black 1 (~600 nm) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Applications Solubility (g/L)
Acid Black 1 1064-48-8 $ \text{C}{22}\text{H}{14}\text{N}6\text{O}{11}\text{S}_3 \cdot 3\text{Na} $ Nitrophenyl, sulfophenyl azo Textile dyeing 10 (25°C)
SPADNS 3861-73-2 $ \text{C}{16}\text{H}{9}\text{N}2\text{O}{11}\text{S}_3 \cdot 3\text{Na} $ Hydroxyl, sulfophenyl azo Metal ion detection >50
4-Hydroxy-5-[(4-methylphenyl)... 6844-74-2 $ \text{C}{23}\text{H}{19}\text{N}3\text{O}9\text{S}_3 \cdot 2\text{Na} $ Sulfonamide, phenylazo Dye intermediate ~20
C.I. Direct Green 6 4335-09-5 $ \text{C}{28}\text{H}{20}\text{N}6\text{O}{12}\text{S}_2 \cdot 2\text{Na} $ Biphenyl azo, nitrophenyl Cellulose dyeing 15

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt is a complex organic compound belonging to the azo dye family. This compound is characterized by its multiple functional groups, including sulfonic acids and azo linkages, which contribute to its vibrant color and solubility properties. The biological activity of this compound has garnered attention for its potential applications in various fields, including drug delivery systems and histological staining.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4Na3O7S2C_{18}H_{14}N_4Na_3O_7S_2. Its structural features include:

  • Azo linkages : These are responsible for the compound's color properties.
  • Sulfonic acid groups : They enhance solubility in aqueous environments, facilitating interactions with biological molecules.

The biological activity of 2,7-Naphthalenedisulfonic acid is primarily attributed to its ability to interact with proteins and nucleic acids. The sulfonic acid groups increase solubility, allowing the compound to form stable complexes with various biomolecules. This interaction can influence the functionality of proteins and nucleic acids, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Protein Binding : Studies have shown that 2,7-Naphthalenedisulfonic acid can bind with various proteins, potentially altering their activity. This property is crucial for applications in drug delivery systems where targeted binding is essential.
  • Nucleic Acid Interaction : The compound has been investigated for its ability to interact with DNA and RNA, influencing their stability and functionality. Such interactions are vital for understanding its potential therapeutic uses.
  • Toxicity Profile : Toxicological studies indicate that the trisodium salt form may have low systemic toxicity, as evidenced by studies showing minimal absorption from the gastrointestinal tract in animal models . However, it has been noted as a slight to moderate irritant in certain formulations .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Protein Interaction : A study demonstrated that the compound could effectively inhibit certain enzymes by binding to their active sites, suggesting potential applications in enzyme regulation.
  • Genotoxicity Assessment : Research assessing genotoxic effects found a weak clastogenic response in lymphocyte cultures treated with the compound, indicating a need for further investigation into its safety profile .

Applications

The unique properties of 2,7-Naphthalenedisulfonic acid make it suitable for various applications:

  • Dye Synthesis : Its vibrant color and stability make it a popular choice in the dye industry.
  • Analytical Chemistry : The compound’s ability to form stable complexes with metal ions makes it useful as an analytical reagent.
  • Histological Staining : Due to its affinity for biological tissues, it is employed as a histological dye in microscopy.

Comparative Analysis

Property2,7-Naphthalenedisulfonic AcidOther Azo Dyes
SolubilityHigh due to sulfonic groupsVaries; often lower
Protein BindingSignificantVaries; some show low binding
GenotoxicityWeak clastogenic responseVaries; some are mutagenic
Primary ApplicationDye synthesisVaries; includes textiles

Q & A

Basic: What HPLC methods are recommended for analyzing this compound?

Methodological Answer:
A reverse-phase (RP) HPLC method using a Newcrom R1 column (4.6 x 150 mm, 5 µm) is effective for separating and analyzing this compound. Key parameters include:

ParameterCondition
Mobile PhaseGradient of water/acetonitrile with 0.1% trifluoroacetic acid
Flow Rate1.0 mL/min
Detection Wavelength254–600 nm (dependent on azo group absorption)
Column Temperature25°C
This method resolves complex azo-linked structures and sulfonic acid derivatives, critical for purity assessment .

Advanced: How do the azo groups influence reactivity and stability under varying pH conditions?

Methodological Answer:
The azo (-N=N-) bonds are redox-sensitive and pH-dependent. Under acidic conditions , protonation of the azo group increases susceptibility to reduction (e.g., by sodium dithionite), cleaving the bond into aromatic amines. In alkaline environments , the sulfonate groups enhance solubility but may destabilize the azo linkage via hydrolysis. Stability studies should include:

  • Reduction Kinetics : Track bond cleavage via UV-Vis spectroscopy at λmax ~500 nm (azo peak) .
  • pH Titration : Monitor spectral shifts to identify optimal stability ranges (pH 6–8 recommended) .

Basic: What are the primary applications in chemical and biological research?

Methodological Answer:

  • Analytical Chemistry : Acts as a chelating agent for fluoride ion detection via competitive displacement with zirconium-SPADNS complexes (λmax shift from 570 nm to 440 nm) .
  • Biological Staining : Utilized in histology due to strong affinity for proteins and nucleic acids, enabling visualization of cellular structures .
  • Dye Synthesis : Serves as a precursor for azo dyes with triazine-based reactive groups (e.g., dichlorotriazinyl derivatives) for covalent bonding to textiles .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:
Decomposition is driven by light, heat, and moisture. Mitigation strategies include:

FactorMitigation StrategyEvidence Source
Light Store in amber glass, -20°C
Moisture Use desiccants (silica gel)
Oxygen Argon gas purging
Regular stability testing via HPLC (as in FAQ 1) is recommended to monitor degradation products like sulfonic acid derivatives .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Azo groups exhibit strong absorption at 450–550 nm; sulfonate peaks appear at 210–260 nm.
  • FTIR : Confirm sulfonic acid (-SO3<sup>-</sup>) stretches at 1030 cm<sup>-1</sup> and 1170 cm<sup>-1</sup>.
  • NMR : <sup>1</sup>H NMR in D2O resolves aromatic protons (δ 6.8–8.2 ppm) and azo-linked protons (δ 7.5–8.0 ppm) .

Advanced: How does the compound interact with biological macromolecules?

Methodological Answer:
In staining applications, the sulfonate groups bind electrostatically to cationic residues (e.g., lysine) in proteins, while azo groups form π-π stacking interactions with aromatic amino acids. Methodological steps:

Competitive Binding Assays : Use fluorescence quenching to quantify binding constants (Kd) with bovine serum albumin (BSA).

Molecular Dynamics Simulations : Model interactions with DNA minor grooves to predict intercalation efficiency .

Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:
The compound is synthesized via diazo coupling :

Diazotization : React 4-nitrophenylamine with NaNO2/HCl at 0–5°C.

Coupling : Combine diazonium salt with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions (pH 8–10).

Purification : Crystallize from ethanol/water to isolate trisodium salt .

Advanced: What computational methods predict its electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO-LUMO gaps (correlate with UV-Vis data).
  • TD-DFT : Simulate electronic transitions to assign experimental absorption bands .
  • Solvent Modeling : Use COSMO-RS to predict solubility in aqueous/organic mixtures .

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